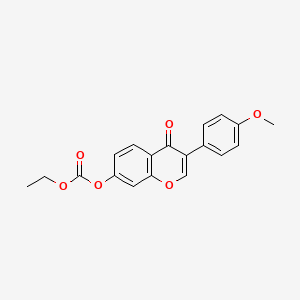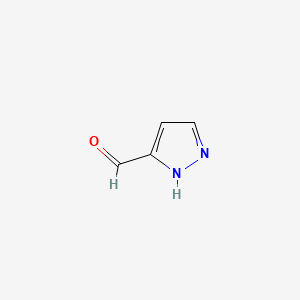![molecular formula C18H16FN5O B2699952 6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415456-25-4](/img/structure/B2699952.png)
6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a pyrrole ring (a five-membered ring with four carbon atoms and one nitrogen atom), and a nitrile group (a carbon triple-bonded to a nitrogen). The presence of fluorine and other functional groups suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and pyrrole rings, the introduction of the fluorine atom, and the formation of the nitrile group. Fluoropyridines can be synthesized using various methods, including the Balts-Schiemann reaction . The exact synthesis route would depend on the specific requirements of the compound, such as the position of the fluorine atom and the other functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyridine and pyrrole rings would give the molecule a certain degree of rigidity, while the fluorine atom and the nitrile group could introduce areas of high electron density .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorine atom, the nitrile group, and the pyridine and pyrrole rings. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing effect of the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross cell membranes if it were used as a drug .Applications De Recherche Scientifique
Crystal Structure and Molecular Docking
The crystal structure and molecular docking studies of pyridine derivatives like 6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile have significant implications. These compounds have been analyzed using X-ray diffraction, revealing details about their molecular interactions and conformations. They are investigated for potential inhibitory effects on enzymes like Nicotinamidephosphoribosyltransferase (NAMPT), which is crucial for sensitivity to apoptosis in cancer cells (Venkateshan et al., 2019).
Synthesis and Spectroscopic Analysis
The synthesis and spectroscopic analysis of pyridine-carbonitrile derivatives are crucial for understanding their chemical properties and potential applications. These compounds have been synthesized through various protocols and analyzed using techniques like FT-IR, FT-R, and NMR spectroscopy. The absorption and fluorescence spectra provide insights into their interaction with solvents and potential use in various chemical processes (Tranfić et al., 2011).
Corrosion Inhibition
Pyrazolopyridine derivatives, which are structurally similar to the compound , have been studied for their potential as corrosion inhibitors for metals like mild steel. Their efficacy in different environments, such as acidic solutions, is evaluated using techniques like electrochemical impedance spectroscopy and potentiodynamic polarization (Dandia et al., 2013).
Antimicrobial and Antioxidant Activities
Novel pyridine and fused pyridine derivatives have been synthesized and tested for their antimicrobial and antioxidant activities. This research is crucial for developing new therapeutic agents and understanding the biological efficacy of such compounds (Flefel et al., 2018).
Anticancer Properties
Nicotinonitrile derivatives, similar to 6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile, have shown significant antiproliferative activity against cancer cell lines like breast and colon cancer. Their mechanism of action includes inducing apoptosis and inhibiting enzymes such as tyrosine kinase, crucial for cancer cell proliferation (El-Hashash et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .
Propriétés
IUPAC Name |
6-[5-(3-fluoropyridine-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O/c19-16-7-21-4-3-15(16)18(25)24-10-13-8-23(9-14(13)11-24)17-2-1-12(5-20)6-22-17/h1-4,6-7,13-14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCJXFDYXGSEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)C4=C(C=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

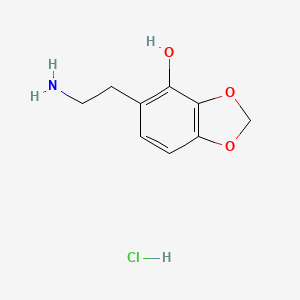


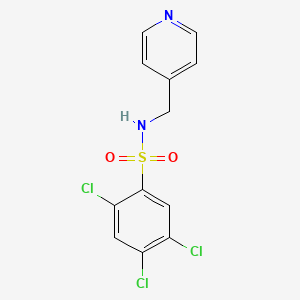
![5-[(2-Methylphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2699877.png)
![4-(dibutylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2699878.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2699879.png)
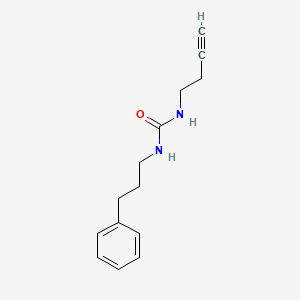
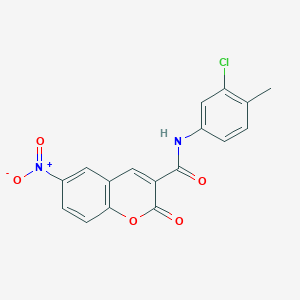
![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)

![2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2699888.png)
